2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid pinacol ester
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Description
2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid pinacol ester is a boronic ester derivative used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is notable for its stability and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid pinacol ester typically involves the following steps:
Protection of the amine group: The isoquinoline derivative is first protected with a tert-butoxycarbonyl (Boc) group.
Fluorination: Introduction of the fluorine atom at the 5-position of the isoquinoline ring.
Boronic acid formation: The boronic acid group is introduced at the 6-position.
Pinacol ester formation: The boronic acid is converted to its pinacol ester form to enhance stability and solubility.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for scale, yield, and purity. This often involves automated synthesis and purification processes, including high-performance liquid chromatography (HPLC) and crystallization techniques.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinoline derivatives or reduction to yield tetrahydroisoquinoline derivatives.
Substitution Reactions: The fluorine atom can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) or palladium(II) complexes are commonly used.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Quinoline Derivatives: Formed via oxidation.
Substituted Isoquinolines: Formed via substitution reactions.
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Employed in catalytic processes to form carbon-carbon bonds.
Biology and Medicine
Drug Development: Utilized in the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through its role in Suzuki-Miyaura coupling reactions. The mechanism involves:
Oxidative Addition: The palladium catalyst forms a complex with the boronic ester.
Transmetalation: The organic group from the boronic ester is transferred to the palladium complex.
Reductive Elimination: The new carbon-carbon bond is formed, and the palladium catalyst is regenerated.
Similar Compounds
2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-7-boronic acid pinacol ester: Similar structure but with the boronic acid group at the 7-position.
5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid pinacol ester: Lacks the Boc protection group.
Uniqueness
Stability: The Boc protection group enhances the stability of the compound.
Reactivity: The fluorine atom and boronic ester group make it highly reactive in cross-coupling reactions.
This compound’s unique combination of stability and reactivity makes it a valuable tool in synthetic organic chemistry, with broad applications in research and industry.
Properties
IUPAC Name |
tert-butyl 5-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29BFNO4/c1-18(2,3)25-17(24)23-11-10-14-13(12-23)8-9-15(16(14)22)21-26-19(4,5)20(6,7)27-21/h8-9H,10-12H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFLJHYZQGUPDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(CN(CC3)C(=O)OC(C)(C)C)C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29BFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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